Tezosentan is a small molecule that belongs to a class of drugs known as ET receptor antagonists . It has a chemical formula of C27H27N9O6S .
Tezosentan has been studied for its interactions with various pharmaceutical excipients. In one study, it was found to be compatible with 14 different pharmaceutical excipients commonly used in the development of solid dosage forms .
Tezosentan has a molecular weight of 605.63 g/mol . It is a solid substance and has a solubility of 50 mg/mL in DMSO (ultrasonic) .
The synthesis of Tezosentan-d4 involves the incorporation of deuterium atoms into the tezosentan molecule. This can be achieved through several synthetic routes, typically involving deuterated reagents and solvents. The key steps include:
The industrial production methods for Tezosentan-d4 would likely involve large-scale synthesis techniques that ensure high efficiency and purity. This includes the use of specialized equipment to manage reaction conditions effectively.
Tezosentan-d4 retains a similar molecular structure to its non-deuterated counterpart but features deuterium substitutions. The molecular formula for tezosentan is C21H24N2O3S, and for Tezosentan-d4, it would be represented as C21H20D4N2O3S, indicating four hydrogen atoms have been replaced by deuterium atoms.
Tezosentan-d4 can undergo various chemical reactions similar to other organic compounds, including:
The major products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Tezosentan-d4 primarily acts by inhibiting endothelin receptors A and B. These receptors are implicated in various cellular processes such as vasoconstriction, cell proliferation, and neovascularization. By blocking these receptors, Tezosentan-d4 promotes vasodilation and reduces vascular resistance.
The compound influences several biochemical pathways related to cell survival and proliferation. It has been shown to decrease inflammatory cytokines like interleukin-1 beta and macrophage inflammatory protein 2 in experimental models . This inhibition can lead to increased apoptosis in certain cell types, making it a candidate for further investigation in cancer therapy.
Tezosentan-d4 is expected to exhibit similar physical properties to tezosentan but with enhanced stability due to deuteration. It is typically a solid at room temperature with good solubility in organic solvents.
The chemical properties include its reactivity profile, which allows it to participate in various organic reactions without significant alteration to its core structure. Its stability under various conditions makes it suitable for long-term studies.
Tezosentan-d4 has diverse applications in scientific research:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7